Cas no 2138161-47-2 (2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro-)
![2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- structure](https://ja.kuujia.com/scimg/cas/2138161-47-2x500.png)
2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- 化学的及び物理的性質
名前と識別子
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- 2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro-
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- インチ: 1S/C10H19BrO/c1-2-5-9(8-11)10-6-3-4-7-12-10/h9-10H,2-8H2,1H3
- InChIKey: SANUCWXZSHXJIW-UHFFFAOYSA-N
- ほほえんだ: C1(C(CBr)CCC)OCCCC1
2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677557-1.0g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-12 | |
Enamine | EN300-677557-0.25g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-12 | |
Enamine | EN300-677557-10.0g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-12 | |
Enamine | EN300-677557-0.5g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-12 | |
Enamine | EN300-677557-5.0g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-12 | |
Enamine | EN300-677557-2.5g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-12 | |
Enamine | EN300-677557-0.1g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 0.1g |
$993.0 | 2025-03-12 | |
Enamine | EN300-677557-0.05g |
2-(1-bromopentan-2-yl)oxane |
2138161-47-2 | 95.0% | 0.05g |
$948.0 | 2025-03-12 |
2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro-に関する追加情報
Recent Advances in the Study of 2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- (CAS: 2138161-47-2) and Its Applications in Chemical Biology and Medicine
The compound 2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- (CAS: 2138161-47-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate or intermediate in pharmaceutical development.
Recent studies have highlighted the synthetic versatility of 2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro-, particularly in the context of constructing complex molecular architectures. The presence of both the pyran ring and the bromomethyl functionality offers multiple sites for chemical modification, making it a valuable scaffold for the development of novel bioactive molecules. Researchers have successfully employed this compound in the synthesis of various derivatives, some of which exhibit promising pharmacological properties.
In terms of biological activity, preliminary investigations suggest that 2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- and its derivatives may interact with specific cellular targets involved in inflammation and cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound showed potent inhibitory effects against key enzymes in the NF-κB signaling pathway, which plays a crucial role in inflammatory responses and tumorigenesis.
The mechanism of action for these compounds appears to involve covalent modification of target proteins through the reactive bromomethyl group. This characteristic has sparked interest in developing targeted covalent inhibitors based on the 2H-Pyran scaffold. However, researchers caution that further optimization is needed to improve selectivity and reduce potential off-target effects.
From a pharmaceutical development perspective, the physicochemical properties of 2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- present both opportunities and challenges. While its moderate lipophilicity facilitates membrane permeability, the reactive nature of the bromomethyl group may lead to stability issues in biological systems. Recent formulation studies have explored various prodrug strategies to address these concerns while maintaining the compound's therapeutic potential.
Looking ahead, several research groups are investigating the application of this compound in targeted drug delivery systems. The bromomethyl functionality provides a convenient handle for conjugation with targeting moieties such as antibodies or peptides, potentially enabling tissue-specific delivery of therapeutic payloads. Early-stage in vivo studies in animal models have shown encouraging results, particularly in oncology applications.
In conclusion, 2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro- (CAS: 2138161-47-2) represents a promising scaffold for medicinal chemistry with multiple potential applications. While significant progress has been made in understanding its properties and biological activities, further research is needed to fully realize its therapeutic potential. The coming years are likely to see continued exploration of this compound and its derivatives in various disease contexts.
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